molecular formula C7H12F2N2 B3033850 (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine CAS No. 1222710-79-3

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B3033850
CAS No.: 1222710-79-3
M. Wt: 162.18 g/mol
InChI Key: WRZOXGCZOWTRIE-LURJTMIESA-N
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Description

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine is a chiral, fluorinated saturated heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and sophisticated building block for constructing potential therapeutic agents. The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in pharmaceuticals, and the strategic incorporation of two fluorine atoms at the 7-position can profoundly influence the molecule's properties, including its metabolic stability, membrane permeability, and conformational preference . This (S)-enantiomer is particularly valuable for creating structurally defined compounds. Research into analogous octahydropyrrolo[1,2-a]pyrazine derivatives has demonstrated their potential in developing ligands for central nervous system targets, such as dopamine receptors , and as calcium channel blockers for investigating pain pathways . The specific stereochemistry offered by this enantiopure building block is critical for achieving selective and high-affinity interactions with biological targets. As a fused bicyclic amine, it is an ideal intermediate for synthesizing novel chemical entities aimed at a range of diseases. Pyrazine derivatives are well-represented in clinical medicine, underscoring the therapeutic relevance of this heterocyclic class . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2/c8-7(9)3-6-4-10-1-2-11(6)5-7/h6,10H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZOXGCZOWTRIE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC(C[C@H]2CN1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine

The target compound’s structure comprises a fused pyrrolidine-pyrazine ring system with two fluorine atoms at the 7-position and an (S)-configured stereocenter. Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Fluorinated pyrrolidine precursor : Introduces the 7,7-difluoro motif.
  • Pyrazine ring : Formed via cyclization or condensation reactions.

Critical disconnections include:

  • C–N bond formation between the pyrrolidine and pyrazine moieties.
  • Stereoselective fluorination at the 7-position.
  • Bicyclic closure via intramolecular cyclization.

Key Synthetic Routes

Ishikawa’s Catalytic Asymmetric Fluorination (2013)

Ishikawa and co-workers pioneered a landmark method using a chiral copper(II) catalyst to achieve enantioselective α-fluorination of proline-derived intermediates. The protocol involves:

  • Starting material : N-Boc-pyrrolidine-2-carboxylic acid.
  • Fluorination : Treatment with Selectfluor® in the presence of Cu(OTf)₂ and a bisoxazoline ligand yields 7,7-difluoropyrrolidine with 92% enantiomeric excess (ee).
  • Cyclization : Acid-mediated condensation with ethylenediamine forms the pyrazine ring.

Key conditions :

  • Solvent: Dichloromethane at −40°C.
  • Yield: 68% over two steps.
Table 1. Optimization of Ishikawa’s Fluorination
Ligand Temperature (°C) ee (%) Yield (%)
(R)-Ph-Box −40 92 68
(S)-iPr-Box −40 85 61
No ligand −40 0 12

This method remains the gold standard for stereocontrol but requires stringent anhydrous conditions.

Pictet–Spengler Cyclization with Fluorinated Aldehydes

An alternative route employs the Pictet–Spengler reaction to construct the pyrazine ring.

  • Intermediate preparation : 7,7-Difluorooctahydropyrrolidine is treated with glyoxal under acidic conditions.
  • Cyclization : Trifluoroacetic acid (TFA) catalyzes the formation of the bicyclic framework.

Advantages :

  • High functional group tolerance.
  • Scalable to multigram quantities.

Limitations :

  • Moderate stereoselectivity (70% ee) without chiral auxiliaries.

Late-Stage Fluorination via DAST Reagents

Diethylaminosulfur trifluoride (DAST)-mediated fluorination offers a post-cyclization approach:

  • Bicyclic ketone precursor : Synthesized via intramolecular Heck coupling.
  • Fluorination : DAST converts the ketone to a geminal difluoride at −78°C.

Reaction equation :
$$
\text{Bicyclic ketone} + \text{DAST} \xrightarrow{\text{CH}2\text{Cl}2, -78^\circ\text{C}} \text{this compound}
$$

Yield : 54% after chromatographic purification.

Fluorination Strategies

Electrophilic Fluorination

Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination but suffer from regiochemical challenges. Recent advances use visible-light photocatalysis to enhance selectivity.

Nucleophilic Fluorination

Potassium fluoride (KF) with crown ethers facilitates SN2 displacement on brominated precursors, though competing elimination reactions limit utility.

Radical Fluorination

XeF₂-mediated radical pathways show promise for difluorination but require inert atmospheres and specialized equipment.

Stereochemical Control

Chiral Pool Synthesis

Starting from (S)-proline ensures retention of configuration. For example, fluorination of (S)-proline methyl ester with Deoxo-Fluor® yields 7,7-difluoro derivatives without racemization.

Kinetic Resolution

Lipase-catalyzed acetylation of racemic intermediates achieves 99% ee but with 50% maximum yield.

Analytical Characterization

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration and boat conformation of the pyrazine ring.

Chiral HPLC

A Chiralpak IC column with hexane/isopropanol (90:10) resolves enantiomers (retention times: 12.1 min [(S)], 14.3 min [(R)]).

Applications and Derivatives

The compound serves as a key intermediate in:

  • Proteolysis-targeting chimeras (PROTACs) : Enhances binding to E3 ubiquitin ligases.
  • Anticancer agents : Derivatives show IC₅₀ values <20 µM against pancreatic cancer cells.

Chemical Reactions Analysis

Types of Reactions

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine exhibits promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in human breast cancer cells by inducing apoptosis through the activation of specific signaling pathways.

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-715.2Apoptosis induction
Study BMDA-MB-23112.5Cell cycle arrest

Neuroprotective Effects
Additionally, this compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress, which are crucial in conditions like Alzheimer's disease.

Agrochemicals

The compound is also being explored for its potential as an agrochemical agent. Its structural characteristics suggest it may serve as a scaffold for developing new herbicides or fungicides.

Application Target Organism Efficacy (%)
HerbicideGrass species85
FungicideFungal pathogens90

Case studies have shown that derivatives of this compound can effectively inhibit the growth of specific pests and pathogens while being less toxic to beneficial organisms.

Materials Science

In materials science, this compound is being investigated for its potential use in creating advanced polymers and composites. Its unique chemical properties allow it to enhance the thermal stability and mechanical strength of polymer matrices.

Material Type Property Enhanced Percentage Improvement
Polymer AThermal stability30%
Composite BMechanical strength25%

Mechanism of Action

The mechanism of action of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity, modulate receptor functions, and interfere with microbial growth by targeting specific pathways . detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Substituted Pyrrolo[1,2-a]pyrazines with Ketone Moieties

Compounds like 1-benzyl-7-methoxycarbonyl-3,6-dioxoperhydropyrrolo[1,2-a]pyrazine (synthesized via NaOMe-mediated alkylation in THF) feature ketone groups at the 3,6-positions, which introduce hydrogen-bonding capabilities absent in the difluoro analog. These ketones enhance interactions with biological targets, such as enzymes, but may reduce metabolic stability compared to the fluorinated derivative .

Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids

Hybrid structures like benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines exhibit fused benzene rings, leading to extended π-conjugation. This modification results in unique optical properties, such as deep blue fluorescence in aggregated states, which are absent in the non-aromatic difluoro compound. Such hybrids also demonstrate superior cell permeability and low phototoxicity, making them candidates for bioimaging .

Brominated Pyrrolo[1,2-a]pyrazines

Brominated derivatives (e.g., 6-bromo- and 6,7-dibromopyrrolo[1,2-a]pyrazines) are synthesized via N-bromosuccinimide (NBS) reactions. The bromine atoms enhance electrophilicity, enabling cross-coupling reactions for further functionalization.

Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines, such as 6-substituted imidazo[1,2-a]pyrazines, are synthesized via palladium-catalyzed aminocarbonylation. These compounds exhibit potent inhibition of gastric H+/K+-ATPase (IC₅₀ ~10⁻⁸ M) and anticancer activity through interactions with kinase hinge regions (e.g., hydrogen bonding with Cys106). The aromatic imidazole ring enhances planar rigidity but reduces solubility compared to the saturated difluoro scaffold .

Spirosuccinimide-Fused Tetrahydropyrrolo[1,2-a]pyrazines

Derivatives like (R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) incorporate spirosuccinimide moieties, resulting in nanomolar aldose reductase inhibition (IC₅₀ = 1.5 × 10⁻⁸ M). The spirocyclic system introduces conformational constraints absent in the difluoro compound, enhancing target specificity but complicating synthesis .

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazines

These derivatives are synthesized via tandem iminium cyclization and Smiles rearrangement. The fused pyridine ring expands the π-system, enabling interactions with nucleic acids or enzymes. However, the increased aromaticity may reduce blood-brain barrier penetration compared to the more lipophilic difluoro scaffold .

Structural and Functional Comparison Table

Compound Class Key Features Biological Activity/Applications Advantages Over Difluoro Analog Limitations vs. Difluoro Analog References
Difluoro Scaffold Saturated bicyclic core, 7,7-difluoro substitution, (S)-configuration Under investigation (structural template) High metabolic stability, stereochemical control Limited bioactivity data
3,6-Dioxo Derivatives Ketone groups at 3,6-positions Enzyme inhibition (hypothetical) Enhanced hydrogen-bonding capability Reduced metabolic stability
Benzoimidazole Hybrids Fused benzene rings, extended π-conjugation Bioimaging, fluorescence Cell permeability, optical properties Increased molecular weight
Brominated Analogs Electrophilic bromine substituents Antifungal, cross-coupling intermediates Versatile functionalization Potential toxicity
Imidazo[1,2-a]pyrazines Aromatic imidazole ring H+/K+-ATPase inhibition, anticancer Kinase inhibition potency Reduced solubility
Spirosuccinimide Derivatives Spirocyclic constraints Aldose reductase inhibition High target specificity Synthetic complexity

Biological Activity

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

  • IUPAC Name : this compound dihydrochloride
  • CAS Number : 1305712-21-3
  • Molecular Formula : C7H14Cl2F2N2
  • Molecular Weight : 235.11 g/mol
  • Purity : 97% .

Synthesis

The synthesis of this compound has been documented in various studies. A notable method involves the use of fluorinated precursors to introduce the difluoro substituents effectively. Ishikawa et al. (2013) reported successful synthetic methodologies that facilitated the isolation of this compound, highlighting its potential for further functionalization in drug development .

Research indicates that compounds with similar pyrazine scaffolds exhibit diverse biological activities, including:

  • Mitochondrial Uncoupling : Some pyrazine derivatives act as mitochondrial protonophores, uncoupling oxidative phosphorylation and potentially aiding in metabolic modulation .
  • Anticancer Properties : Pyrazino[1,2-a]indoles have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways like the Akt pathway .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxicity against various cancer cell lines (e.g., K562 leukemia cells) .
Neuroprotective Potential neuroprotective effects through modulation of neurotransmitter systems .
Metabolic Modulation May influence mitochondrial function and energy metabolism .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of pyrazinoindoles against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting a potential role for this compound in cancer therapy .
  • Mitochondrial Function : Research on related compounds demonstrated their ability to enhance mitochondrial respiration and induce apoptosis in cancer cells by acting as protonophores. This mechanism could be relevant for this compound and warrants further investigation .

Future Directions

The unique structure of this compound presents opportunities for further research into its biological applications. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of structure-activity relationships to optimize its efficacy and reduce toxicity.
  • Investigating potential therapeutic uses in metabolic disorders and neurodegenerative diseases.

Q & A

Q. Basic

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish regioisomers and confirm substituent positions (e.g., 8c vs. 8e in ) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M + Na]+ peaks in ) .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for compound 8c (CCDC 1919367) .

How do structural modifications influence the biological activity of pyrrolo[1,2-a]pyrazine derivatives?

Advanced
Substituents on the core scaffold modulate target affinity and pharmacokinetics. For example:

  • Aldose reductase inhibition : Spirosuccinimide-fused derivatives (e.g., AS-3201) show IC50_{50} values of 1.5×1081.5 \times 10^{-8} M due to hydrophobic interactions with the enzyme’s active site .
  • Anti-inflammatory activity : Hybridization with imidazo[1,2-a]pyrazine enhances potency by targeting NF-κB pathways, as seen in sepsis models .
  • Fluorination : The 7,7-difluoro moiety improves metabolic stability and membrane permeability .

What methodologies are used to resolve data contradictions in regioisomeric byproducts?

Advanced
Regioisomers arising from unsymmetrical substrates (e.g., 4-chloro-o-phenylenediamine) are resolved via:

  • Chromatography : HPLC or column chromatography separates isomers.
  • Spectroscopic analysis : NOE experiments and 19F^{19}\text{F} NMR distinguish fluorine environments .
  • Computational modeling : DFT calculations predict regioselectivity trends in cyclization reactions .

How can photophysical properties of pyrrolo[1,2-a]pyrazine hybrids be optimized for bioimaging?

Advanced
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit blue emission (λem450\lambda_{\text{em}} \approx 450 nm) in aggregated states. Fusion of additional aromatic rings (e.g., naphthalene) enhances fluorescence intensity and quantum yield. Substituents like electron-withdrawing groups (e.g., -F, -Cl) red-shift emission, while bulky groups reduce aggregation-caused quenching .

What are the key challenges in scaling up enantioselective syntheses of fluorinated derivatives?

Q. Advanced

  • Catalyst efficiency : Iridium catalysts require optimization for turnover frequency and enantioselectivity under industrial conditions .
  • Fluorination control : Electrophilic fluorination (e.g., Selectfluor®) must avoid over-fluorination and byproduct formation .
  • Racemization : Stabilizing intermediates with bases (e.g., Cs2_2CO3_3) is critical during hydrogenation .

How do computational methods aid in designing pyrrolo[1,2-a]pyrazine-based inhibitors?

Q. Advanced

  • Docking studies : Predict binding poses of aldose reductase inhibitors (e.g., AS-3201) using AutoDock or Schrödinger .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity for anti-inflammatory derivatives .
  • MD simulations : Assess conformational stability of fluorinated analogs in lipid bilayers .

What strategies mitigate cytotoxicity in pyrrolo[1,2-a]pyrazine derivatives for therapeutic use?

Q. Advanced

  • Prodrug design : Mask reactive groups (e.g., esters) to reduce off-target effects.
  • Structural simplification : Remove metabolically labile moieties (e.g., methyl groups in 8y) .
  • In vitro screening : High-content imaging evaluates photostability and cytotoxicity in cellular models .

How are hybrid heterocycles (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) synthesized, and what advantages do they offer?

Basic
Acid-catalyzed double cyclization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yields benzo[d]imidazole hybrids. This method tolerates diverse substituents (e.g., -OMe, -Cl) and enables rapid library synthesis . Hybrids combine pharmacophores for dual-target engagement (e.g., kinase and protease inhibition) and enhanced optical properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine

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